

3-Benzyl-5-bromopyrazin-2-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Benzyl-5-bromopyrazin-2-amine

Cat. No.: B060853

[Get Quote](#)

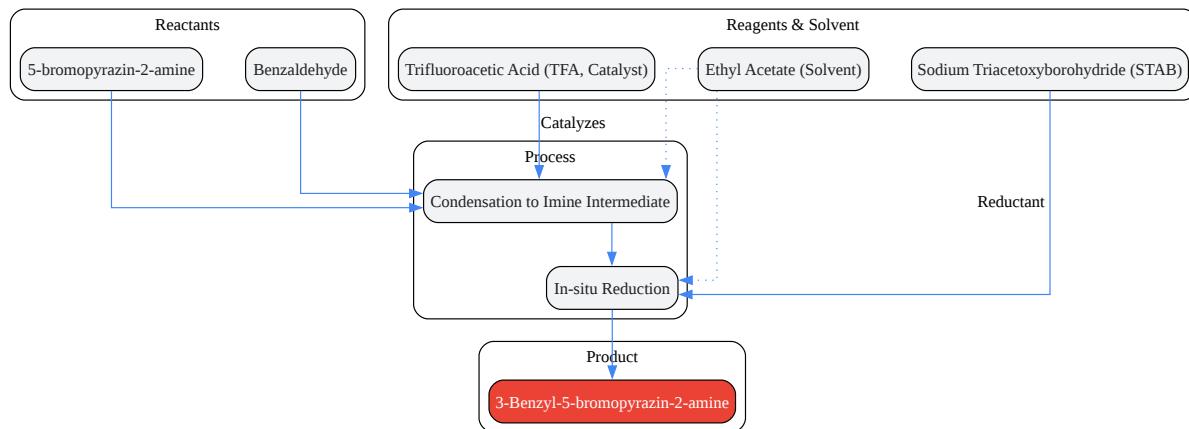
An In-Depth Technical Guide to **3-Benzyl-5-bromopyrazin-2-amine**: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

3-Benzyl-5-bromopyrazin-2-amine is a strategically important heterocyclic compound for researchers and professionals in the field of drug development. Its molecular architecture, featuring a pyrazine core, is a privileged scaffold found in numerous pharmaceuticals.^{[1][2]} The molecule is further functionalized with three key components: a primary amine at the 2-position, a benzyl group at the 3-position, and a bromine atom at the 5-position. This specific arrangement of functional groups makes it a highly versatile building block. The bromine atom, in particular, serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core structure. This allows for the systematic exploration of structure-activity relationships (SAR) essential for the discovery of novel therapeutic agents targeting a range of diseases, including oncology, neuroscience, and inflammatory conditions.^[1]

Core Chemical and Physical Properties


A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and research. The key identifiers and computed properties for **3-Benzyl-5-bromopyrazin-2-amine** are summarized below.

Property	Value	Source(s)
IUPAC Name	3-benzyl-5-bromopyrazin-2-amine	[3] [4]
CAS Number	174680-55-8	[3] [4] [5] [6]
Molecular Formula	C ₁₁ H ₁₀ BrN ₃	[3] [4]
Molecular Weight	264.12 g/mol	[3] [5] [7]
Canonical SMILES	C1=CC=C(C=C1)CC2=NC(=C N=C2N)Br	[3]
InChIKey	ZHWYHVYXEQYEQV-UHFFFAOYSA-N	[3] [4]
Topological Polar Surface Area	51.8 Å ²	[3]
Predicted Boiling Point	385.9 ± 37.0 °C	[7] [8]
Predicted Density	1.520 ± 0.06 g/cm ³	[7] [8]
Purity (Typical)	≥95%	[5]

Synthesis of 3-Benzyl-5-bromopyrazin-2-amine

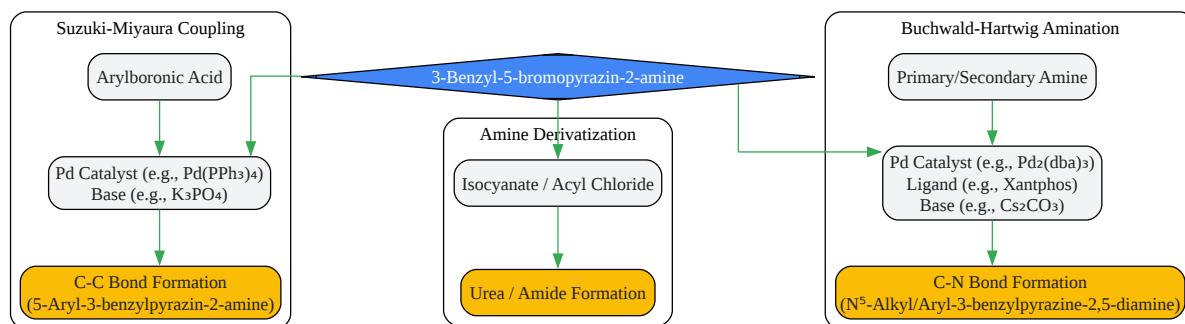
While various synthetic routes can be envisioned, a common and effective method for synthesizing **3-Benzyl-5-bromopyrazin-2-amine** is through reductive amination. This process involves the condensation of a primary amine (5-bromopyrazin-2-amine) with an aldehyde (benzaldehyde) to form an intermediate imine, which is then reduced *in situ* to the desired secondary amine. A similar methodology has been successfully employed for related pyrazine derivatives.[\[2\]](#)

Proposed Synthetic Workflow: Reductive Amination

[Click to download full resolution via product page](#)

Caption: Reductive amination workflow for synthesizing the target compound.

Detailed Experimental Protocol


This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for this specific transformation.[\[2\]](#)

- Reaction Setup: To a solution of 5-bromopyrazin-2-amine (1.0 eq) and benzaldehyde (1.3 eq) in a suitable volume of ethyl acetate, add a catalytic amount of trifluoroacetic acid (TFA) (1.4 eq).
- Imine Formation: Stir the reaction mixture at room temperature for approximately 4 hours to facilitate the formation of the intermediate imine.

- Reduction: To the same reaction mixture, add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise to control any potential exotherm.
- Reaction Monitoring: Continue stirring the mixture at room temperature for an additional 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the pure **3-Benzyl-5-bromopyrazin-2-amine**.

Reactivity and Key Chemical Transformations

The true utility of **3-Benzyl-5-bromopyrazin-2-amine** in drug discovery lies in its capacity for further chemical modification. The bromine atom at the C5 position is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, while the nucleophilic primary amine at C2 offers another site for derivatization.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for derivatizing the target compound.

A. Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone for creating carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents at the 5-position.^{[9][10][11]} This is critical for modulating the steric and electronic properties of potential drug candidates.

General Protocol for Suzuki-Miyaura Coupling:^[12]

- **Setup:** In a Schlenk flask, combine **3-Benzyl-5-bromopyrazin-2-amine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- **Solvent Addition:** Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
- **Heating and Monitoring:** Heat the reaction mixture to 85-95 °C and stir vigorously. Monitor the reaction's progress using TLC or LC-MS.
- **Work-up and Purification:** After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product via column chromatography.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of the pyrazine core with a wide range of primary or secondary amines.^{[13][14][15]} This transformation is invaluable for introducing new hydrogen bond donors/acceptors or for linking molecular fragments.

General Protocol for Buchwald-Hartwig Amination:^[14]

- Setup: To a dry Schlenk tube, add **3-Benzyl-5-bromopyrazin-2-amine** (1.0 eq), the desired amine (1.2-1.5 eq), a base such as cesium carbonate (1.5-2.0 eq), the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$), and a suitable phosphine ligand (e.g., Xantphos).
- Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
- Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.
- Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
- Work-up and Purification: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the product by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazine ring system is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets.^{[1][2]} **3-Benzyl-5-bromopyrazin-2-amine** leverages this core, providing a versatile platform for synthesizing libraries of novel compounds for biological screening.

- Kinase Inhibitors: The 2-aminopyridine/pyrazine scaffold is a common feature in many kinase inhibitors used in oncology. The ability to diversify the C5 position via Suzuki coupling allows for probing the ATP-binding pocket of various kinases.^[11]
- Anticancer Agents: A recent study highlighted a derivative of a similar pyrazine core, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, which demonstrated significant cytotoxic ability against Jurkat, HeLa, and MCF-7 cancer cell lines.^{[2][16][17]} This underscores the potential of this molecular class in developing new oncology drugs. The IC_{50} value against Jurkat cells was found to be a potent $4.64 \pm 0.08 \mu\text{M}$.^[17]
- Versatile Intermediate: The primary value of this compound lies in its role as a synthon for developing lead compounds. The predictable reactivity of the bromo group allows for its use in fragment-based drug design and lead optimization campaigns.^[1]

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential.

- Hazard Identification: The compound is classified as harmful if swallowed (H302), may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).[6]
- Precautionary Statements:
 - Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[6][18]
 - Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[6][18][19]
- Handling: Work under a chemical fume hood. Avoid dust formation and inhalation. Ensure adequate ventilation.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

- PubChem. (n.d.). **3-Benzyl-5-bromopyrazin-2-amine**. National Center for Biotechnology Information.
- Matrix Fine Chemicals. (n.d.). **3-BENZYL-5-BROMOPYRAZIN-2-AMINE** | CAS 174680-55-8.
- Arctom Scientific. (n.d.). CAS NO. 174680-55-8 | **3-Benzyl-5-bromopyrazin-2-amine**.
- ChemBK. (n.d.). **3-Benzyl-5-bromopyrazin-2-amine**.
- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ChemBest. (n.d.). 2-AMINO-3-(PHENYLMETHYL)-5-BROMOPYRAZINE (CAS No. 174680-55-8) SDS.
- ResearchGate. (n.d.). Buchwald–Hartwig amination of 5-bromotryptoline with aminopyridines.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald–Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald–Hartwig Cross Coupling Reaction.

- Al-Warhi, T., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug. *Scientific Reports*.
- ResearchGate. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug.
- PubMed. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. benchchem.com [benchchem.com]
- 2. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Benzyl-5-bromopyrazin-2-amine | C11H10BrN3 | CID 2762549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-BENZYL-5-BROMOPYRAZIN-2-AMINE | CAS 174680-55-8 [matrix-fine-chemicals.com]
- 5. 3-Benzyl-5-bromopyrazin-2-amine | CymitQuimica [cymitquimica.com]
- 6. arctomsci.com [arctomsci.com]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]
- 17. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [3-Benzyl-5-bromopyrazin-2-amine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060853#3-benzyl-5-bromopyrazin-2-amine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com